molecular formula C8H15N B008691 1-Methylhexahydro-1H-pyrrolizine CAS No. 100860-09-1

1-Methylhexahydro-1H-pyrrolizine

Cat. No.: B008691
CAS No.: 100860-09-1
M. Wt: 125.21 g/mol
InChI Key: BFHBAQJJQJPDGF-UHFFFAOYSA-N
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Description

1-Methylhexahydro-1H-pyrrolizine (CAS: 100860-09-1) is an organic compound belonging to the class of pyrrolizidines, which are characterized by a bicyclic structure consisting of two fused pyrrolidine rings sharing a nitrogen atom . This compound, with the molecular formula C8H15N, serves as a fundamental chemical scaffold in medicinal chemistry research and development . Pyrrolizidine nuclei are considered a privileged structure in drug discovery, forming the core of a wide range of biologically active molecules . Researchers are exploring pyrrolizidine derivatives for various applications, including their use as novel antimalarial agents . Furthermore, derivatives based on the 5-substituted pyrrolizidine structure, similar to this compound, are investigated for their potential in treating chronic conditions and as ligands for nicotinic and muscarinic receptors . As a building block, this compound can be synthesized using advanced methods like intramolecular hydroaminomethylation (HAM) to efficiently construct the polycyclic pyrrolizidine framework . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

100860-09-1

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine

InChI

InChI=1S/C8H15N/c1-7-4-6-9-5-2-3-8(7)9/h7-8H,2-6H2,1H3

InChI Key

BFHBAQJJQJPDGF-UHFFFAOYSA-N

SMILES

CC1CCN2C1CCC2

Canonical SMILES

CC1CCN2C1CCC2

Synonyms

1H-Pyrrolizine,2,3,5,7a-tetrahydro-7-methyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : The benzoyl and methylethyl ester groups in ’s compound likely improve membrane permeability, making it more suitable for pharmacokinetic studies than unmodified pyrrolizidines .

Ring System Modifications

  • Fused Ring Systems: The compound 1H-Pyrrolo[2,1,5-cd]pyrrolizine (CAS# 213740-82-0) features a fused pyrrolo-pyrrolizine structure, altering conjugation and steric hindrance. Its SMILES notation (N12C3CC=C1CCC2CC3) suggests a rigid, planar geometry, which may influence binding affinity in receptor studies .

Preparation Methods

Limitations of the Conventional Method

  • High-Temperature Requirements : The initial reaction between γ-butyrolactone and KOCN necessitates temperatures near 200C200^\circ \text{C}, leading to energy inefficiency and safety concerns.

  • Low Yield : The overall yield of γ-(N-2-pyrrolidinonyl)butyric acid is approximately 40%, significantly limiting scalability.

  • Instability of Intermediates : The thermal decomposition step produces unstable intermediates, complicating isolation and purification.

Improved Synthesis via 1,7-Dihalo-4-Heptanone and Cyanide

Patent EP0345711B1 outlines a streamlined method for synthesizing pyrrolizine derivatives, which could be adapted for 1-methylhexahydro-1H-pyrrolizine. The process involves reacting 1,7-dihalo-4-heptanone (where halogen = Cl, Br, or I) with a cyanide reagent (e.g., potassium cyanide) and ammonia under mild conditions (20C50C20^\circ \text{C} - 50^\circ \text{C}). This one-pot reaction forms 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, which serves as a versatile intermediate.

Reaction Mechanism and Conditions

  • Nucleophilic Substitution : The dihaloheptanone reacts with cyanide ions, displacing halogen atoms to form a dicyano intermediate.

  • Cyclization : Ammonia facilitates intramolecular cyclization, forming the pyrrolizine core.

  • Workup : The reaction mixture is basified, extracted with an organic solvent (e.g., dichloromethane), and distilled under reduced pressure to isolate the product.

Advantages Over Conventional Methods

  • Milder Conditions : Reactions occur at ambient to moderately elevated temperatures (20C50C20^\circ \text{C} - 50^\circ \text{C}), reducing energy consumption and safety risks.

  • Higher Functional Group Tolerance : The use of ammonia as a base minimizes side reactions, improving yield and purity.

  • Scalability : The one-pot design simplifies production, making it economically viable for industrial applications.

Comparative Analysis of Synthetic Routes

ParameterConventional Method (Miyano et al.)Improved Method (EP0345711B1)
Temperature Range200C300C200^\circ \text{C} - 300^\circ \text{C}20C50C20^\circ \text{C} - 50^\circ \text{C}
Yield~40%Not specified (presumed higher)
Safety ConcernsExplosion risks due to sodium useReduced hazards
CostHigh (LiAlH4_4 required)Moderate (ammonia as base)

The improved method addresses critical drawbacks of the conventional approach, particularly in safety and efficiency. However, neither method directly synthesizes this compound. Instead, they produce intermediates that could undergo further functionalization (e.g., methylation) to yield the target compound.

Q & A

Q. What are the standard synthetic routes for 1-Methylhexahydro-1H-pyrrolizine, and how can intermediates be characterized?

Answer: this compound can be synthesized via cyclization of pyrrolidine derivatives or through catalytic hydrogenation of its unsaturated analogs. For example, heterocyclic intermediates (e.g., tetrahydro-1H-pyrrolizine derivatives) are often prepared using coupling reactions with substituted pyrazoles or pyridines, as described in patents for structurally related compounds . Key intermediates should be characterized via:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in structural studies of similar bicyclic amines .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Based on safety data sheets (SDS) for analogous pyrrolizidine derivatives:

  • Personal protective equipment (PPE): Wear chemically resistant gloves (nitrile), lab coats, and safety goggles. Use P95 respirators for particulate protection and OV/AG-P99 filters for vapor exposure .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
  • First aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

  • Gas chromatography-mass spectrometry (GC-MS): To verify purity and detect volatile impurities.
  • Infrared spectroscopy (IR): Identify functional groups (e.g., C-N stretches at ~1,100 cm⁻¹).
  • Thermogravimetric analysis (TGA): Assess thermal stability, though decomposition temperatures for this compound are not explicitly reported .

Advanced Research Questions

Q. How can conformational dynamics of this compound be analyzed experimentally and computationally?

Answer:

  • Ring puckering analysis: Apply Cremer-Pople parameters to quantify out-of-plane displacements in the bicyclic structure. For monocyclic analogs, puckering amplitudes (e.g., qq) and phase angles (ϕ\phi) derived from crystallographic data are used to model pseudorotation .
  • Molecular dynamics (MD) simulations: Compare with experimental data (e.g., XRD) to validate energy-minimized conformers.

Q. How should researchers address contradictions in synthetic yields or byproduct formation during scale-up?

Answer:

  • Design of experiments (DoE): Optimize reaction parameters (temperature, catalyst loading) using factorial designs to identify critical variables.
  • Byproduct characterization: Use HPLC-MS to trace impurities. For example, nitration or oxidation byproducts in related heterocycles were resolved via gradient elution .
  • Mechanistic studies: Employ isotopic labeling (e.g., deuterated solvents) to probe reaction pathways, as seen in studies of pyrrolo[3,4-c]pyridine derivatives .

Q. What methodologies are suitable for evaluating the compound’s stability under stress conditions (e.g., heat, light)?

Answer:

  • Forced degradation studies:
    • Thermal stress: Incubate at 40–80°C for 24–72 hours; monitor via HPLC-UV for decomposition.
    • Photostability: Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
  • Kinetic modeling: Use Arrhenius plots to extrapolate shelf-life under ambient conditions.

Q. How can toxicity profiles of this compound be assessed preclinically?

Answer:

  • In vitro assays:
    • Ames test (bacterial reverse mutation) for mutagenicity.
    • Hepatocyte viability assays (e.g., HepG2 cells) to screen for hepatotoxicity, common in pyrrolizidine alkaloids .
  • In vivo studies: Acute oral toxicity in rodent models (OECD 423), noting LD₅₀ values and histopathological changes .

Q. How do structural modifications (e.g., substituent addition) impact the compound’s physicochemical properties?

Answer:

  • LogP calculations: Use Crippen’s fragmentation method to predict lipophilicity changes. For example, hexahydro-1H-pyrrolizine derivatives have a calculated LogP of ~1.2, which increases with alkyl substituents .
  • Solubility profiling: Employ shake-flask method with UV quantification in buffers (pH 1–7.4) to guide salt or prodrug strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylhexahydro-1H-pyrrolizine
Reactant of Route 2
1-Methylhexahydro-1H-pyrrolizine

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